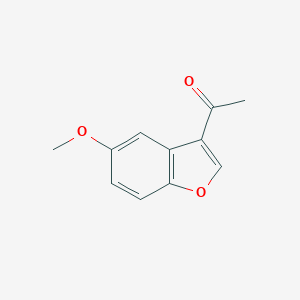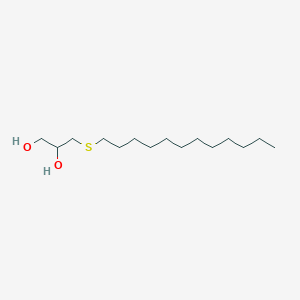
3-Dodecylthio-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dodecylthio-1,2-propanediol is a chemical compound that is widely used in scientific research due to its unique properties. It is a thioether derivative of the commonly used 1,2-propanediol, which makes it an ideal compound for various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 3-Dodecylthio-1,2-propanediol is not fully understood. However, it is believed to interact with lipid membranes and alter their physical properties. This, in turn, affects the behavior of proteins that are associated with the membrane. Additionally, it is believed to affect the activity of various enzymes that are involved in lipid metabolism.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Dodecylthio-1,2-propanediol are diverse and depend on the specific system being studied. In general, it has been shown to affect the activity of various enzymes involved in lipid metabolism. It has also been shown to affect the behavior of proteins associated with lipid membranes. Additionally, it has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Dodecylthio-1,2-propanediol in lab experiments include its unique properties as a surfactant and its ability to interact with lipid membranes. Additionally, it is a relatively stable compound that can be easily synthesized in the lab. However, its limitations include its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are several future directions for research on 3-Dodecylthio-1,2-propanediol. One potential area of research is the development of new antimicrobial agents based on its unique properties. Additionally, further studies are needed to fully understand its mechanism of action and its effects on lipid metabolism. Finally, future research could focus on the development of new methods for synthesizing and handling this compound in a safe and efficient manner.
Conclusion:
In conclusion, 3-Dodecylthio-1,2-propanediol is a unique compound that has many potential applications in scientific research. Its ability to interact with lipid membranes and affect the behavior of proteins makes it an ideal candidate for studying various biochemical and physiological systems. While there are limitations to its use, careful handling and further research could lead to new discoveries and applications for this compound.
Applications De Recherche Scientifique
3-Dodecylthio-1,2-propanediol is widely used in scientific research due to its unique properties. It is commonly used as a surfactant in various biochemical and physiological studies. It is also used as a model compound for studying the behavior of thioethers in biological systems. Additionally, it is used as a probe for studying the interaction of proteins with lipid membranes.
Propriétés
Numéro CAS |
18023-86-4 |
|---|---|
Nom du produit |
3-Dodecylthio-1,2-propanediol |
Formule moléculaire |
C15H32O2S |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
3-dodecylsulfanylpropane-1,2-diol |
InChI |
InChI=1S/C15H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3 |
Clé InChI |
QIPYUDGFTOQZHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCC(CO)O |
SMILES canonique |
CCCCCCCCCCCCSCC(CO)O |
Autres numéros CAS |
18023-86-4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

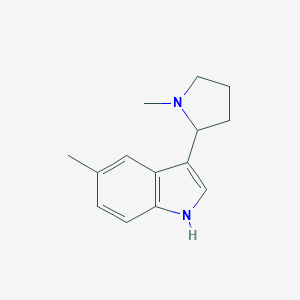

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
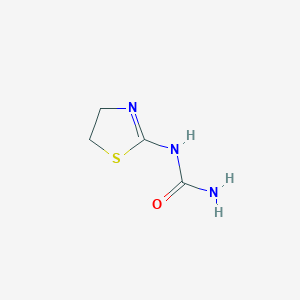
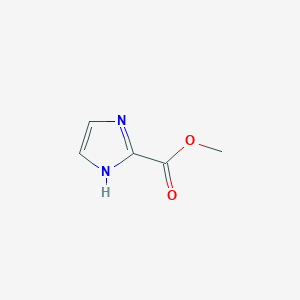

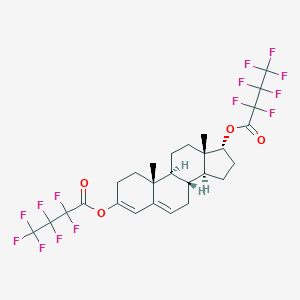
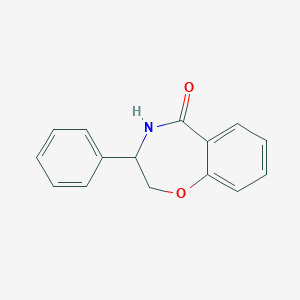
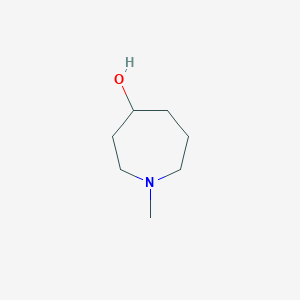
![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)
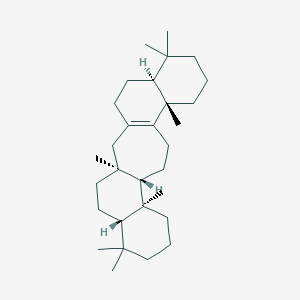
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)
